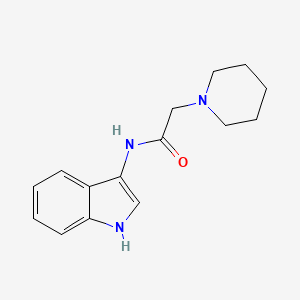
N-(1H-indol-3-yl)-2-(piperidin-1-yl)acetamide
説明
N-(1H-indol-3-yl)-2-(piperidin-1-yl)acetamide is a chemical compound that features an indole ring and a piperidine ring connected by an acetamide group
特性
分子式 |
C15H19N3O |
|---|---|
分子量 |
257.33 g/mol |
IUPAC名 |
N-(1H-indol-3-yl)-2-piperidin-1-ylacetamide |
InChI |
InChI=1S/C15H19N3O/c19-15(11-18-8-4-1-5-9-18)17-14-10-16-13-7-3-2-6-12(13)14/h2-3,6-7,10,16H,1,4-5,8-9,11H2,(H,17,19) |
InChIキー |
JRBUWBSLPINEBM-UHFFFAOYSA-N |
正規SMILES |
C1CCN(CC1)CC(=O)NC2=CNC3=CC=CC=C32 |
製品の起源 |
United States |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-indol-3-yl)-2-(piperidin-1-yl)acetamide typically involves the reaction of indole-3-acetic acid with piperidine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products. The resulting compound is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
化学反応の分析
Types of Reactions
N-(1H-indol-3-yl)-2-(piperidin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: The acetamide group can be reduced to form the corresponding amine.
Substitution: The hydrogen atoms on the indole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions can be carried out using reagents such as halogens (e.g., bromine) or nitro compounds under acidic conditions.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted indole derivatives depending on the reagents used.
科学的研究の応用
N-(1H-indol-3-yl)-2-(piperidin-1-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-(1H-indol-3-yl)-2-(piperidin-1-yl)acetamide involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, modulating their activity. The piperidine ring may enhance the compound’s binding affinity and specificity. The acetamide group can participate in hydrogen bonding, further stabilizing the interaction with the target molecules.
類似化合物との比較
Similar Compounds
N-(1H-indol-3-yl)-2-(morpholin-4-yl)acetamide: Similar structure but with a morpholine ring instead of a piperidine ring.
N-(1H-indol-3-yl)-2-(pyrrolidin-1-yl)acetamide: Similar structure but with a pyrrolidine ring instead of a piperidine ring.
Uniqueness
N-(1H-indol-3-yl)-2-(piperidin-1-yl)acetamide is unique due to the presence of the piperidine ring, which can enhance its binding affinity and specificity compared to other similar compounds. This structural feature may contribute to its distinct biological and chemical properties, making it a valuable compound for various research applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


